molecular formula C10H8N4O2 B14426418 (6-Azido-1H-indol-3-YL)acetic acid CAS No. 79473-01-1

(6-Azido-1H-indol-3-YL)acetic acid

Cat. No.: B14426418
CAS No.: 79473-01-1
M. Wt: 216.20 g/mol
InChI Key: JFHWJZFYFSHXLY-UHFFFAOYSA-N
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Description

(6-Azido-1H-indol-3-YL)acetic acid is an indole-derived carboxylic acid characterized by an azido (-N₃) functional group at the 6-position of the indole ring and an acetic acid moiety at the 3-position. The azido group is notable for its role in "click chemistry," enabling applications in bioconjugation and pharmaceutical development. However, safety and ecological data for this compound remain uncharacterized in the reviewed literature.

Properties

CAS No.

79473-01-1

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-(6-azido-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8N4O2/c11-14-13-7-1-2-8-6(3-10(15)16)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,15,16)

InChI Key

JFHWJZFYFSHXLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])NC=C2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another approach involves the Fischer indole synthesis, where glutamic acid and phenylhydrazine are used as starting materials .

Industrial Production Methods: While specific industrial production methods for (6-Azido-1H-indol-3-YL)acetic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: (6-Azido-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine, leading to the formation of amino-indole derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include amino-indole derivatives, nitro-indole derivatives, and various substituted indole compounds.

Scientific Research Applications

(6-Azido-1H-indol-3-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Azido-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to auxin receptors in plants, influencing growth and development processes.

    Pathways Involved: It can modulate signaling pathways related to cell elongation, division, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Indole-3-Acetic Acid Derivatives

The following table compares key properties of (6-Azido-1H-indol-3-YL)acetic acid with structurally related compounds, based on evidence from SDS documents, synthesis protocols, and chemical databases:

Compound Substituent Molecular Formula Molecular Weight Physical State GHS Classification Key Applications
This compound -N₃ C₁₀H₇N₄O₂* ~217.19† Not reported Not available Bioconjugation, drug discovery
2-(6-Methyl-1H-indol-3-yl)acetic acid -CH₃ C₁₁H₁₁NO₂ 189.21 Grey solid Not classified R&D, organic synthesis
6-Fluoroindole-3-acetic acid -F C₁₀H₈FNO₂ 193.18 Not reported Not available Plant biology, fluorescent probes
2-(6-Chloro-1H-indol-3-yl)acetic acid -Cl C₁₀H₈ClNO₂ 209.63 Not reported Not available Pharmaceutical intermediates
2-(6-Hydroxy-1H-indol-3-yl)acetic acid -OH C₁₀H₉NO₃ 191.18 Not reported Not available Antioxidant research

*Hypothetical formula based on substituent addition.
†Calculated based on similar structures.

Detailed Analysis of Structural and Functional Differences

Reactivity and Stability

  • Azido Group: The -N₃ substituent in this compound is highly reactive, enabling participation in Huisgen cycloaddition ("click chemistry") for bioconjugation .
  • Methyl Group : 2-(6-Methyl-1H-indol-3-yl)acetic acid exhibits enhanced lipophilicity compared to the azido derivative, favoring membrane permeability in drug design .
  • Halogen Substituents : The fluoro and chloro analogs demonstrate increased metabolic stability and electronic effects, influencing receptor binding in medicinal chemistry .

Research Findings and Gaps

Key Observations

  • Methyl and halogenated derivatives are well-characterized for R&D applications, with established safety protocols .
  • The azido variant’s unique reactivity positions it as a candidate for targeted drug delivery, though stability studies are lacking.

Data Limitations

  • No ecological or toxicological data exist for this compound, complicating risk assessment.
  • Comparative studies on substituent effects (e.g., -N₃ vs. -Cl/-F) are absent in the reviewed literature.

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